![molecular formula C12H6BrClN2S B2997281 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 827614-25-5](/img/structure/B2997281.png)
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C12H6BrClN2S and a molecular weight of 325.61 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, involves various methods . For instance, one approach involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the use of microwave technique for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation . The positions of 23 Hydrogen atoms were calculated geometrically and were refined according to the riding model .Chemical Reactions Analysis
Pyrimidines, including 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, exhibit a range of pharmacological effects, including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic aromatic compound . It has a molecular weight of 325.61 and a molecular formula of C12H6BrClN2S .科学的研究の応用
Synthesis and Scalable Preparation
- A robust and scalable synthesis method for producing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a related compound, has been developed. This method uses standard laboratory equipment and achieves a 49% overall yield without requiring chromatography for purification (Bugge et al., 2014).
Intermediate in Pyrimidine Synthesis
- 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine serves as a key intermediate in synthesizing various pyrimidines. Its derivatives have been synthesized through multi-step processes, finding applications in pharmaceutical and chemical fields (Hou et al., 2016).
Antifungal Activities
- Certain derivatives of 4-chlorothieno[2,3-d]pyrimidines, structurally similar to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have been synthesized and evaluated for antifungal activities. These compounds showed efficacy against rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).
Antimicrobial Activity
- Pyridothienopyrimidine derivatives, which could be structurally related to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have been synthesized and evaluated for their antimicrobial activities, demonstrating potential in this domain (Gad-Elkareem et al., 2011).
Quantum Chemical Characterization
- Quantum chemistry methods have been used to investigate hydrogen bonding sites in pyrimidine compounds, including derivatives of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine. This research aids in understanding the chemical properties and interactions of these compounds (Traoré et al., 2017).
Nonlinear Optical and Electronic Properties
- Studies on pyrimidine derivatives, akin to 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, have explored their potential in nonlinear optics (NLO) and electronic applications. Such research underscores the versatility of pyrimidine compounds in various technological fields (Hussain et al., 2020).
作用機序
The mechanism of action of pyrimidine derivatives is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, ABT-702, a pyrimidine derivative, is known to act as an adenosine kinase inhibitor, showing antinociceptive and anti-inflammatory activity in vivo .
将来の方向性
Future research could focus on further exploring the synthesis methods, biological activities, and potential applications of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine. Given its anti-inflammatory properties , it could be particularly interesting to investigate its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
6-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBGLMUMFTNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)
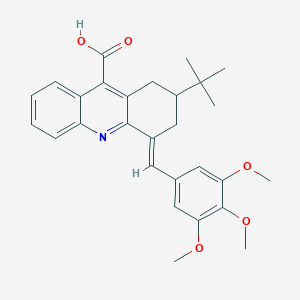
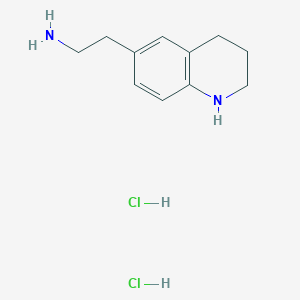
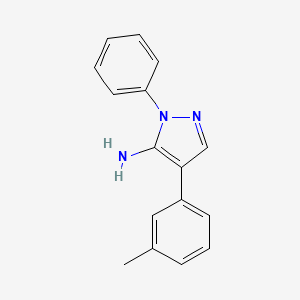
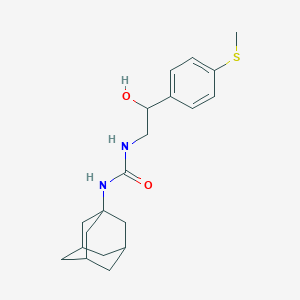
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
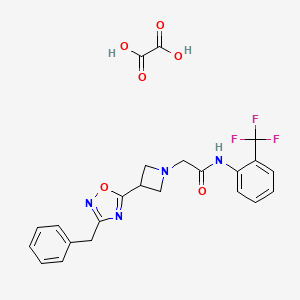
![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2997221.png)